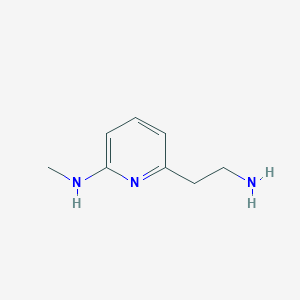

6-(2-aminoethyl)-N-methylpyridin-2-amine

Description

Properties

IUPAC Name |

6-(2-aminoethyl)-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-10-8-4-2-3-7(11-8)5-6-9/h2-4H,5-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDYEOSBQVTWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(2-aminoethyl)-N-methylpyridin-2-amine is not extensively documented in the literature, but general approaches for aminopyridine derivatives and related compounds provide insight into viable preparation methods. Key challenges include selective amination at the pyridine ring and introduction of the 2-aminoethyl side chain with N-methylation.

Two main strategies emerge:

- Amination of halogenated or functionalized pyridine precursors

- Reductive amination or nucleophilic substitution reactions on pyridin-2-ylmethyl intermediates

Catalytic methods, particularly involving ruthenium or copper catalysts, have been reported for related aminopyridines, suggesting their potential applicability here.

Copper-Catalyzed Amination of Halopyridines

Copper-catalyzed amination of halogenated pyridines (e.g., 2-bromopyridine) with ammonia or amines is a well-established method for preparing amino-substituted pyridines.

- Typical procedure:

- React 2-bromopyridine with ammonia solution in the presence of potassium carbonate as base and N,N'-dimethylethylenediamine (DMEDA) as ligand.

- Solvent: ethylene glycol

- Temperature: ~60°C

- Reaction time: 16 hours

- Outcome: High yields (up to 92%) of 2-aminopyridine derivatives.

This method can be adapted for preparing 6-(2-aminoethyl)-N-methylpyridin-2-amine by using appropriately substituted halopyridine precursors and amines.

Reductive Amination of Pyridinyl Aldehydes or Cyanohydrins

Reductive amination is a versatile method for introducing aminoalkyl substituents on pyridine rings. A key example is the reductive amination of pyridin-2-ylmethyl intermediates with primary amines using sodium cyanoborohydride as reducing agent.

- Typical conditions:

- Reaction medium: methanol or alcohol solvent

- Base: tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO)

- Reducing agent: sodium cyanoborohydride (NaBH3CN)

- Temperature: room temperature

- Additional notes:

This method is suitable for synthesizing N-methylated aminoethyl pyridine derivatives by reductive amination of the corresponding aldehyde or cyanohydrin with methylamine or related amines.

Nucleophilic Substitution on 2-Chloroethyl Derivatives

An alternative approach involves nucleophilic substitution of 2-chloroethyl substituted amines onto pyridine derivatives under basic conditions.

This method allows introduction of the 2-aminoethyl side chain onto the pyridine ring and can be adapted for N-methylated amines.

Data Table Summarizing Preparation Methods

Research Findings and Optimization Notes

- Catalyst choice and ligand effects: Ruthenium and copper catalysts show high efficiency in amination but require optimization of ligands and reaction parameters for selectivity.

- Reaction medium: Alcohol solvents favor reductive amination; DMF is preferred for nucleophilic substitution.

- Temperature and time: Moderate temperatures (40-60°C) and extended reaction times (16-24 h) are common for copper catalysis and nucleophilic substitution; reductive amination can proceed at room temperature.

- Purification: Silica gel chromatography is typically employed to isolate pure products due to volatility and side products.

- Side reactions: Cyanide ion scavengers like FeSO4 improve reductive amination yields by preventing side reactions.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Aminoethyl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel can be employed in the presence of hydrogen gas.

Substitution: Halogenated derivatives of pyridine can be used as starting materials, with bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Various substituted pyridine derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Anticholinesterase Activity

Research indicates that derivatives of 2-aminopyridine, including 6-(2-aminoethyl)-N-methylpyridin-2-amine, exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the pathogenesis of Alzheimer's disease. A study demonstrated that certain 2-aminopyridine derivatives can enhance cognition by inhibiting these enzymes effectively, suggesting potential therapeutic applications in neurodegenerative disorders .

Inhibitors of Nitric Oxide Synthase

Another vital application of this compound is its role as an inhibitor of nitric oxide synthases (NOS). Selective inhibition of neuronal nitric oxide synthase has been linked to neuroprotection and the treatment of various neurological conditions. The structural modifications in 6-(2-aminoethyl)-N-methylpyridin-2-amine allow for enhanced binding to the active sites of NOS, indicating its potential as a therapeutic agent for preventing brain injury .

Enzyme Inhibition Studies

Mechanism of Action

The compound has been studied for its ability to bind selectively to different isoforms of NOS. For instance, the introduction of specific functional groups in the structure enhances its interaction with the enzyme's active site, leading to improved inhibition rates. This specificity is crucial for developing drugs that minimize side effects while maximizing therapeutic efficacy .

Neuropharmacological Applications

Cognition Enhancement

The cognitive-enhancing effects attributed to 6-(2-aminoethyl)-N-methylpyridin-2-amine stem from its ability to modulate cholinergic activity in the brain. Molecular docking studies have shown that this compound can engage with key residues in AChE, similar to known cognitive enhancers like donepezil. This interaction suggests a promising avenue for developing new treatments for cognitive decline associated with aging and neurodegenerative diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticholinesterase Activity | Demonstrated significant inhibition of AChE and BChE by derivatives, including 6-(2-aminoethyl)-N-methylpyridin-2-amine. |

| Study B | NOS Inhibition | Identified structural modifications that enhance binding affinity and selectivity towards neuronal nitric oxide synthase. |

| Study C | Cognitive Effects | Reported improvements in cognitive function in animal models treated with compounds similar to 6-(2-aminoethyl)-N-methylpyridin-2-amine. |

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-N-methylpyridin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6-(2-aminoethyl)-N-methylpyridin-2-amine, we compare it to structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Key Observations:

- Core Heterocycle: Pyridine (as in the target compound) offers stronger electron-withdrawing effects compared to pyrimidine (UK pyr 1), influencing electronic properties and binding interactions .

- Substituent Effects: The methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., phenyl in UK pyr 1 or diethyl in 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine). This may enhance its suitability as a ligand or synthetic intermediate .

- Aminoethyl Group: The -CH₂CH₂NH₂ moiety is conserved across analogues, suggesting its critical role in coordination or bioactivity.

Physicochemical Properties

- Solubility: The target compound’s primary amine groups enhance water solubility relative to analogues with aromatic (e.g., UK pyr 1) or hydrophobic substituents (e.g., diethyl variant) .

- Thermal Stability: Pyridine-based compounds generally exhibit higher thermal stability than pyrimidine derivatives due to aromatic electron delocalization.

Biological Activity

6-(2-aminoethyl)-N-methylpyridin-2-amine, also known as compound B1445333, is a pyridine derivative with potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may confer various pharmacological properties, including antimicrobial, neuroprotective, and anti-inflammatory effects.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : 6-(2-aminoethyl)-N-methylpyridin-2-amine

- CAS Number : 1227095-55-7

Biological Activity

The biological activity of 6-(2-aminoethyl)-N-methylpyridin-2-amine has been investigated in several studies, highlighting its potential applications in treating various diseases.

Antimicrobial Activity

Research indicates that compounds within the 2-aminopyridine class exhibit significant antimicrobial properties. For example, derivatives of 2-aminopyridine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range widely, indicating varying degrees of potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that modifications to the pyridine scaffold can enhance antimicrobial efficacy .

Neuroprotective Effects

6-(2-aminoethyl)-N-methylpyridin-2-amine has been explored as a potential inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. Studies have demonstrated that structural modifications can lead to improved potency and selectivity for nNOS inhibition:

| Compound | K_i (nM) | Selectivity Ratio |

|---|---|---|

| Compound A | 46 | 388-fold over eNOS |

| Compound B | 48 | 135-fold over iNOS |

These results indicate that the compound's design can significantly influence its therapeutic potential in treating conditions like neurodegeneration .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been documented. For instance, some derivatives demonstrated strong inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in inflammatory diseases:

| Compound | Inhibition (%) at 10 µg/mL |

|---|---|

| Compound X | TNF-α: 78%, IL-6: 89% |

| Compound Y | TNF-α: 72%, IL-6: 83% |

This highlights the versatility of the pyridine scaffold in developing anti-inflammatory agents .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of several pyridine derivatives, including those similar to 6-(2-aminoethyl)-N-methylpyridin-2-amine. The results indicated a strong correlation between structural modifications and increased antimicrobial activity against a range of pathogens .

- Neuroprotective Mechanisms : In a study focusing on nNOS inhibitors, researchers identified several promising candidates based on the aminopyridine structure. The study emphasized the importance of lipophilic substitutions for enhancing blood-brain barrier permeability and selectivity for nNOS over other isoforms .

- Anti-inflammatory Potential : Another investigation into the anti-inflammatory effects of pyridine derivatives revealed significant inhibition of cytokine production in vitro, suggesting potential therapeutic applications in treating chronic inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 6-(2-aminoethyl)-N-methylpyridin-2-amine, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves sequential alkylation and reductive amination steps. For example:

- Step 1 : Alkylation of pyridin-2-amine with 2-chloroethylamine hydrochloride under basic conditions (e.g., KCO in acetonitrile) to introduce the aminoethyl group.

- Step 2 : N-methylation using methyl iodide or formaldehyde/NaBH (reductive amination). Evidence from analogous compounds (e.g., N-benzylpyridin-2-amine synthesis in ) highlights NaBH as effective for selective reduction.

- Purification : Column chromatography (silica gel, methanol/dichloromethane) or recrystallization from ethanol/water mixtures.

Critical factors : pH control during alkylation, stoichiometry of methylating agents, and inert atmosphere to prevent oxidation .

Q. How can the coordination chemistry of this compound be systematically characterized?

The compound acts as a polydentate ligand due to its pyridyl-N and aminoethyl-N donor sites. Methodological approaches include:

- Spectroscopic titration : Monitor UV-vis absorption shifts upon addition of metal salts (e.g., Mn, Co, Ni) to determine binding constants.

- X-ray crystallography : Solve structures of metal complexes (e.g., [(ligand)M] using SHELXL ()).

- Magnetic susceptibility measurements : For paramagnetic metal centers (e.g., Co), assess electronic structure via SQUID magnetometry.

Key insight : Pyridyl-N typically binds first, followed by aminoethyl-N, forming 5-membered chelate rings .

Q. What analytical techniques are most reliable for structural validation?

- NMR : H NMR detects NH/CH environments (δ 2.8–3.5 ppm for aminoethyl; δ 8.0–8.5 ppm for pyridyl-H). C NMR confirms methyl and ethylene linkages.

- X-ray crystallography : Resolve bond lengths (e.g., N–C ≈ 1.34 Å) and torsion angles to confirm stereochemistry ().

- Elemental analysis : Match experimental vs. theoretical C/H/N percentages (tolerance ≤0.4%).

Note : Discrepancies between NMR (solution) and crystallography (solid-state) may arise from conformational flexibility .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Case example : If NMR suggests free rotation of the aminoethyl group, but X-ray shows a fixed conformation:

- Variable-temperature NMR : Probe dynamic behavior (e.g., coalescence temperature for NH signals).

- DFT calculations : Compare energy barriers for rotation with experimental data.

- Twinning analysis in SHELXL : Check for crystallographic disorder ().

Resolution : Conformational locking via hydrogen bonding (e.g., NH⋯N interactions) may explain solid-state rigidity .

Q. What strategies enhance catalytic performance of metal complexes derived from this ligand?

- Tailoring steric/electronic effects : Introduce substituents on the pyridine ring (e.g., electron-withdrawing groups for Lewis acidity).

- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates in oxidation reactions.

- Kinetic studies : Use stopped-flow UV-vis to monitor turnover rates (e.g., for O activation by Co complexes).

Reference : Ni complexes of similar ligands show >90% yield in C–C coupling reactions under mild conditions .

Q. How can machine learning optimize synthetic protocols for this compound?

- Dataset creation : Compile reaction parameters (temperature, solvent, catalyst) and yields from literature (e.g., ).

- Feature selection : Prioritize variables like pH, reagent equivalents, and reaction time.

- Model training : Use random forest or neural networks to predict optimal conditions.

Case study : LabMate.AI () reduced optimization cycles for analogous Ugi reactions by 70% via active learning.

Q. How to evaluate bioactivity while minimizing false positives?

- Antimicrobial assays : Determine minimum inhibitory concentration (MIC) against Gram+/− bacteria (e.g., S. aureus, E. coli) using broth microdilution ().

- Cytotoxicity screening : Assess mammalian cell viability (e.g., HEK293) via MTT assay.

- Metal-chelating assays : Test if bioactivity requires metal coordination (e.g., Fe deprivation in culture media).

Caution : Schiff base derivatives () often show enhanced activity; consider functionalizing the aminoethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.